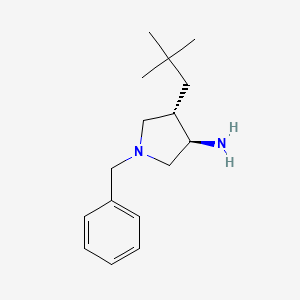![molecular formula C13H20N2O3 B11727555 2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide](/img/structure/B11727555.png)
2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
2-氨基-N-[(1S)-1-(羟甲基)-2-甲基丙基]-3-甲氧基苯甲酰胺的合成涉及多个步骤。一种常见的方法包括将3-甲氧基苯甲酸与亚硫酰氯反应生成相应的酰氯。 然后将该中间体与(1S)-1-(羟甲基)-2-甲基丙胺反应得到所需的苯甲酰胺 .
工业生产方法
在工业环境中,该化合物的生产可能涉及优化反应条件以确保高产率和纯度。 这包括控制温度、压力和反应时间,以及使用催化剂来提高反应速率 .
化学反应分析
反应类型
2-氨基-N-[(1S)-1-(羟甲基)-2-甲基丙基]-3-甲氧基苯甲酰胺会经历各种化学反应,包括:
氧化: 羟甲基可以被氧化形成羧酸。
还原: 硝基可以被还原成胺。
取代: 甲氧基可以被其他官能团取代.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和在催化剂存在下使用氢气 (H2)。
主要形成产物
氧化: 形成羧酸。
还原: 形成伯胺。
取代: 形成各种取代的苯甲酰胺.
科学研究应用
2-氨基-N-[(1S)-1-(羟甲基)-2-甲基丙基]-3-甲氧基苯甲酰胺在多个科学研究领域得到应用:
化学: 用作复杂有机分子合成的中间体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医学: 研究其潜在的治疗特性以及作为药物合成的前体。
工业: 用于生产特种化学品和材料.
作用机制
2-氨基-N-[(1S)-1-(羟甲基)-2-甲基丙基]-3-甲氧基苯甲酰胺的作用机制涉及它与特定分子靶标的相互作用。它可能作为酶抑制剂或受体调节剂发挥作用,影响各种生化途径。 具体的分子靶标和途径取决于其使用的特定应用和背景 .
相似化合物的比较
类似化合物
- 2-氨基-N-[(1S)-1-(羟甲基)-2-甲基丙基]-3-甲基苯甲酰胺
- 2-氨基-N-[(1S)-1-(羟甲基)-2-甲基丙基]-3-乙氧基苯甲酰胺
独特性
2-氨基-N-[(1S)-1-(羟甲基)-2-甲基丙基]-3-甲氧基苯甲酰胺因其特定的官能团而具有独特性,这些官能团赋予其独特的化学反应性和生物活性。 特别是它的甲氧基与类似化合物区分开来,并影响其在各种化学和生物环境中的相互作用 .
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
2-amino-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)10(7-16)15-13(17)9-5-4-6-11(18-3)12(9)14/h4-6,8,10,16H,7,14H2,1-3H3,(H,15,17)/t10-/m1/s1 |
InChI 键 |
LUSWJSYINIPNJX-SNVBAGLBSA-N |
手性 SMILES |
CC(C)[C@@H](CO)NC(=O)C1=C(C(=CC=C1)OC)N |
规范 SMILES |
CC(C)C(CO)NC(=O)C1=C(C(=CC=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


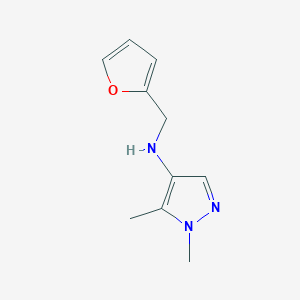
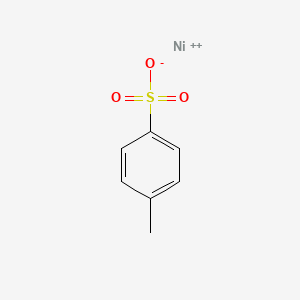

![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
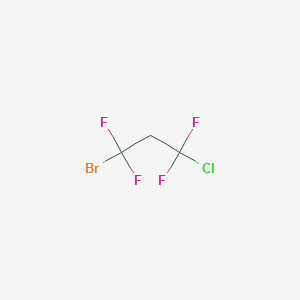
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
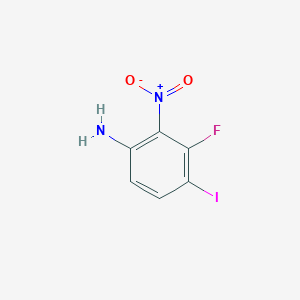

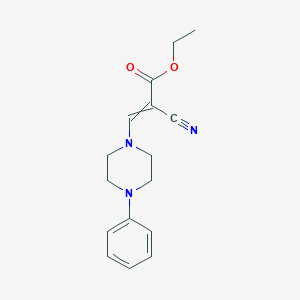
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)

